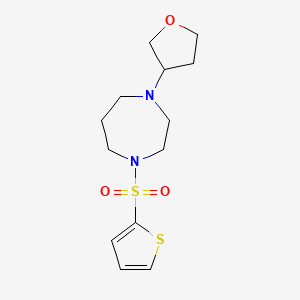

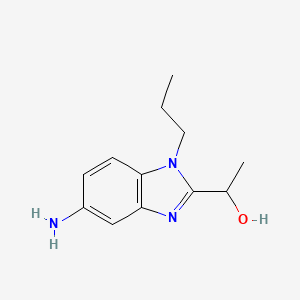

tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds .

Synthesis Analysis

This compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Another study also reported the design and synthesis of a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives .

Molecular Structure Analysis

The structures of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate were confirmed by MS and 1HNMR spectrum .

Chemical Reactions Analysis

Tert-butyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib . It is also used as a semi-flexible linker in PROTAC development for targeted protein degradation .

Physical And Chemical Properties Analysis

The molecular weight of tert-butyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is 251.33 . It is a solid substance that should be stored in a sealed container in a dry environment at 2-8°C .

科学的研究の応用

Anti-Inflammatory Applications

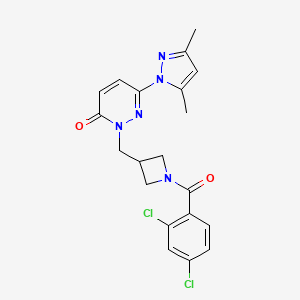

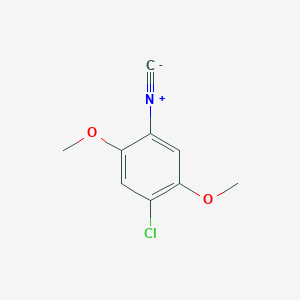

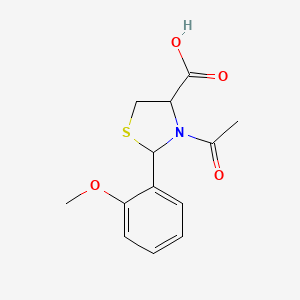

This compound has been used in the design and synthesis of derivatives that have shown significant anti-inflammatory effects . These derivatives have been tested in LPS-induced RAW264.7 macrophage cells, where they have demonstrated an ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) .

Cytotoxicity Studies

The cytotoxic effect of the final compounds derived from “tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate” has been measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells . This helps in understanding the potential toxic effects of these compounds on cells.

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of this compound have been designed, synthesized, and evaluated as novel analogues to reduce blood pressure elevation and inflammatory roles by acting as sEH inhibitors . Particularly, compounds 9g and 8h emerged as the most potent sEH inhibitor displaying IC50 values of 0.224 ± 0.014 and 0.220 ± 0.03 μM for in vitro sEH inhibition .

Molecular Docking Studies

Molecular docking studies have been performed with these compounds to understand their interactions with target proteins . For instance, compounds 8d, 9k showed high binding affinity to COX-2 active site and exhibited similar binding interactions of the native ligand celecoxib .

Synthesis of Biologically Active Compounds

“tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate” is an important intermediate in the synthesis of many biologically active compounds such as crizotinib . Crizotinib is an anti-cancer drug used in the treatment of non-small cell lung cancer.

Design of Novel Analogues

Structure–activity relationships provided useful insights in these classes of compounds and paved the way to design novel analogues with increased potency . This compound serves as a valuable starting point for the development of new therapeutic agents.

Safety And Hazards

The compound is classified as an irritant, with hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

将来の方向性

特性

IUPAC Name |

tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-15-9-11/h8-10H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPSFSOMUZBHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide](/img/structure/B2601729.png)

![2-[4-[3-(1-Methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2601730.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)

![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601741.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2601743.png)

![2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2601745.png)